molecular formula C22H22O5 B4733027 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one

Cat. No.: B4733027
M. Wt: 366.4 g/mol
InChI Key: IBZKQFPWBRVJIK-UHFFFAOYSA-N
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Description

7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative with a 2H-chromen-2-one core. Key structural features include:

  • Position 7: A 2-(4-methoxyphenyl)-2-oxoethoxy group, introducing both electron-donating (methoxy) and electron-withdrawing (ketone) moieties.
  • Position 4: A methyl group, enhancing lipophilicity and steric bulk.
  • Position 3: A propan-2-yl (isopropyl) group, contributing to hydrophobic interactions in biological systems.

Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-propan-2-ylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-13(2)21-14(3)18-10-9-17(11-20(18)27-22(21)24)26-12-19(23)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZKQFPWBRVJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxycoumarin with 4-methoxyphenacyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research indicates that this chromenone derivative exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in therapeutic applications.

Anticancer Potential

The compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation by modulating specific molecular targets within the cells. Its mechanism of action appears to involve interactions with enzymes or receptors related to cancer pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there is evidence that this compound may possess anti-inflammatory effects. It could potentially be used in treating inflammatory diseases by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindingsApplications
Study 1Demonstrated antimicrobial activity against E. coli and S. aureusPotential development of new antibiotics
Study 2Inhibition of proliferation in breast cancer cell linesDevelopment of anticancer therapies
Study 3Reduction of inflammatory markers in animal modelsTreatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 4a : 7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one
  • Key Differences :
    • Position 3: 4-Methoxyphenyl vs. propan-2-yl in the target compound.
    • Position 7: 4-Chlorophenyl substituent instead of 4-methoxyphenyl.
  • Implications: The electron-withdrawing chlorine in 4a may enhance α-glucosidase inhibitory activity compared to the target’s methoxy group . The 4H-chromen-4-one core (vs.
Compound 2 () : 7-(2-(3,3-Dinitroazetidin-1-yl)-2-oxoethoxy)-4-methyl-3-(4-(trifluoromethyl)benzyl)-2H-chromen-2-one
  • Key Differences :
    • Position 7: A nitroazetidine group introduces strong electron-withdrawing effects.
    • Position 3: 4-Trifluoromethylbenzyl vs. propan-2-yl.
  • Implications :
    • The nitro group and trifluoromethyl substituent improve metabolic stability and anti-intrahepatic cholestasis activity .
    • The benzyl group may enhance π-π stacking with protein targets compared to the target’s isopropyl group.
Compound 6i () : 7-(2-(4-Fluorobenzylpiperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one
  • Key Differences :
    • Position 7: A piperazine-fluorobenzyl group replaces the methoxyphenyl-ketone moiety.
  • Implications :
    • The piperazine moiety improves solubility and serotonin receptor affinity, making 6i a potent antidepressant .
    • The fluorobenzyl group enhances blood-brain barrier penetration relative to the target’s methoxyphenyl group.
Compound 30 () : 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
  • Key Differences: Position 3: An oxazole-benzylideneamino hybrid replaces the propan-2-yl group.
  • Implications: The oxazole ring enables hydrogen bonding with bacterial enzymes, granting potent antibacterial activity .

Physicochemical and Spectral Comparisons

  • Lipophilicity : The target compound’s isopropyl and methyl groups increase logP compared to 4a (chlorophenyl) and 6i (piperazine).
  • Spectral Data :
    • 1H NMR : The target’s isopropyl group (δ ~1.2–1.4 ppm) and methoxyphenyl (δ ~3.8 ppm) differ from 4a’s chlorophenyl (δ ~7.4 ppm) .
    • HRMS : Molecular ion peaks vary based on substituent masses (e.g., m/z 565.7 for compound 2 vs. ~436 for the target) .

Biological Activity

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, recognized for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H22O5
  • Molecular Weight : 366.4 g/mol
  • IUPAC Name : this compound

The compound features a chromenone core with substituents that enhance its biological activity, particularly in medicinal chemistry applications.

Synthesis

The synthesis typically involves multi-step organic reactions, including the condensation of 4-methoxyphenylglyoxal and 3,4-dimethylcoumarin. The reaction conditions may vary, often optimized for yield and purity through methods such as reflux or microwave-assisted synthesis.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

CompoundCell LineApoptosis Rate (%)Necrosis Rate (%)
7Hep G2765
10HT29586
4B16–F10855

These results suggest that the compound may inhibit cell proliferation through mechanisms other than apoptosis, as indicated by varying apoptosis rates across different cell lines .

The mechanism of action appears to involve modulation of specific molecular targets within cells. Research indicates that the compound may interact with enzymes or receptors, leading to alterations in cellular pathways associated with cancer progression. Flow cytometry analyses have shown that treatment with this compound results in cell-cycle arrest, particularly increasing the population of cells in the G0/G1 phase while decreasing those in the S phase .

Case Studies

In a comparative study involving several coumarin derivatives, compound 7 demonstrated superior cytotoxicity against Hep G2 cells compared to other derivatives. The study utilized MTT assays and flow cytometry to evaluate cell viability and apoptosis rates, revealing significant potential for therapeutic application in cancer treatment .

Additional Biological Activities

Beyond anticancer effects, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish efficacy and mechanisms.
  • Antioxidant Effects : Some derivatives have shown promising antioxidant activity, contributing to their therapeutic potential in oxidative stress-related conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.